2-(4-bromophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
CAS No.:
Cat. No.: VC16270077
Molecular Formula: C23H28BrNO6
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28BrNO6 |
|---|---|
| Molecular Weight | 494.4 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H28BrNO6/c1-27-20-11-16(12-21(28-2)23(20)29-3)13-25(14-19-5-4-10-30-19)22(26)15-31-18-8-6-17(24)7-9-18/h6-9,11-12,19H,4-5,10,13-15H2,1-3H3 |
| Standard InChI Key | MALIEEUJUIHIAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C23H28BrNO6, with a molecular weight of 494.4 g/mol. Its IUPAC name, 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, reflects three critical structural components:
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Bromophenoxy group: A 4-bromophenoxy substituent at the acetamide’s α-position, contributing to hydrophobic interactions and potential halogen bonding.
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Tetrahydrofuran (THF) moiety: A saturated oxygen-containing heterocycle (oxolan-2-ylmethyl) that enhances solubility and influences conformational flexibility.
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3,4,5-Trimethoxybenzyl group: A methoxy-rich aromatic system known for mimicking natural product scaffolds, such as those in combretastatin analogs .
The canonical SMILES representation, COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br, underscores the spatial arrangement of these groups.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, analogous acetamides are typically characterized via:
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Nuclear Magnetic Resonance (NMR): Proton NMR would resolve signals for the THF methylene protons (δ 1.5–2.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm).
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 494.4 (M+H)+ and isotopic patterns indicative of bromine.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of 2-(4-bromophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide involves sequential coupling reactions, as outlined below:
Step 1: Formation of the Acetamide Backbone
Acylation of 4-bromophenol with chloroacetyl chloride in dichloromethane (DCM) yields 2-(4-bromophenoxy)acetyl chloride. This intermediate reacts with tetrahydrofurfurylamine (THF-2-ylmethylamine) to form the secondary amine intermediate.
Step 2: N-Alkylation with 3,4,5-Trimethoxybenzyl Chloride
The secondary amine undergoes alkylation using 3,4,5-trimethoxybenzyl chloride in the presence of triethylamine (TEA) as a base. This step introduces the trimethoxybenzyl group, completing the tertiary acetamide structure.
Step 3: Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) is followed by crystallization. Purity is confirmed by thin-layer chromatography (TLC) and HPLC.
Key Reaction Parameters
| Parameter | Conditions | Role in Synthesis |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Polar aprotic medium for acylation |
| Catalyst | Triethylamine (TEA) | Scavenges HCl during alkylation |
| Temperature | 0–25°C (Step 1); reflux (Step 2) | Controls reaction rate |
| Reaction Time | 4–6 hours per step | Ensures completion |
Hypothesized Biological Activities
Tubulin Polymerization Inhibition
The 3,4,5-trimethoxybenzyl group is structurally analogous to combretastatin A-4 (CA-4), a potent tubulin-binding anticancer agent . Molecular docking studies suggest that the trimethoxy aromatic system interacts with the colchicine binding site of β-tubulin, disrupting microtubule assembly . The bromophenoxy group may enhance binding affinity through hydrophobic interactions with tubulin’s hydrophobic pockets.
Antiproliferative Effects
In vitro assays on related β-lactam analogs demonstrate IC50 values in the nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . While direct data for this acetamide is unavailable, its structural similarity to active compounds suggests comparable antiproliferative potential.
Anti-Inflammatory Activity
The THF moiety may modulate cyclooxygenase-2 (COX-2) activity, as seen in nonsteroidal anti-inflammatory drugs (NSAIDs). Methoxy groups further contribute to redox modulation, potentially reducing oxidative stress in inflamed tissues.
Comparative Analysis with Structural Analogs
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability, particularly the impact of the THF moiety on cytochrome P450 interactions.
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Targeted Modifications: Introduce fluorinated analogs to enhance blood-brain barrier penetration for potential CNS applications.
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Combination Therapies: Evaluate synergy with paclitaxel or doxorubicin in multidrug-resistant cancer models .
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